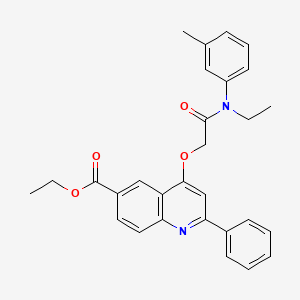

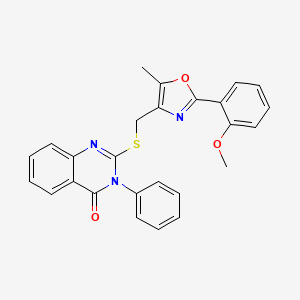

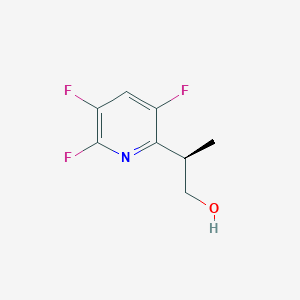

![molecular formula C28H38N4O2 B2675017 N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide CAS No. 922040-62-8](/img/structure/B2675017.png)

N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-mesityl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide” is a complex organic compound. The “N-mesityl” part refers to a group derived from mesitylene, a derivative of benzene . The “NHC” in “NHC-catalyzed reactions” refers to N-heterocyclic carbene, a type of compound that is often used as a catalyst in organic reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve complex organic reactions. N-mesityl substituted NHCs have been found to catalyze reactions of α-functionalized aldehydes more rapidly . The effect of the N-mesityl group is to render the initial addition of the NHC to the aldehyde irreversible, thereby accelerating the formation of the Breslow intermediate .Chemical Reactions Analysis

N-mesityl substituted NHCs have been found to catalyze reactions of α-functionalized aldehydes more rapidly . In many cases, no reaction occurs with NHCs lacking ortho-substituted aromatics .科学的研究の応用

Antihypertensive Properties

N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide, as part of the series of 2-(arylimino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido [6,1-a]isoquinolin-4-ones, has shown potential as an antihypertensive agent. The compound, specifically trequinsin in this series, exhibits hemodynamic profiles indicative of arteriolar dilators and has been identified as a potent inhibitor of both cAMP phosphodiesterase and platelet aggregation (Lal et al., 1984).

Synthesis and Functionalization in Chemistry

The compound's structure, involving a piperidine and tetrahydropyran framework, has been utilized in selective Palladium-catalyzed C(sp3)–H Mono-Arylation. This process, which employs mesityl carboxylic acid as an additive, leads to the creation of fragment compounds suitable for screening in a few steps from readily-available heterocyclic carboxylic acids. Such chemical functionalization is crucial for drug discovery and synthetic chemistry applications (Piticari et al., 2021).

Anticonvulsant Agent

This compound is also explored in the development of new anticonvulsants. In studies, derivatives of N-substituted 1,2,3,4-tetrahydroisoquinolines, which include structures similar to N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide, have shown high activity against audiogenic seizures in mice. One derivative exhibited potency comparable to that of known anticonvulsants, acting as a noncompetitive AMPA receptor modulator (Gitto et al., 2006).

Role in Drug Metabolism

The compound's derivatives play a role in drug metabolism and disposition. For instance, a study on the novel If channel inhibitor YM758, which includes similar structural components, revealed insights into its metabolites in human urine, plasma, and feces. Understanding such metabolic pathways is crucial for drug development, especially for treatments targeting cardiac conditions (Umehara et al., 2009).

特性

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O2/c1-19-15-20(2)26(21(3)16-19)30-28(34)27(33)29-18-25(32-13-6-5-7-14-32)23-10-11-24-22(17-23)9-8-12-31(24)4/h10-11,15-17,25H,5-9,12-14,18H2,1-4H3,(H,29,33)(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRMRCVVIQBENX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

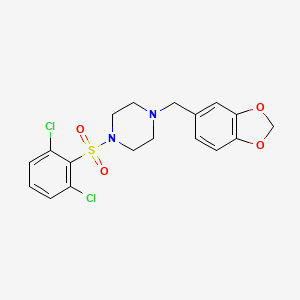

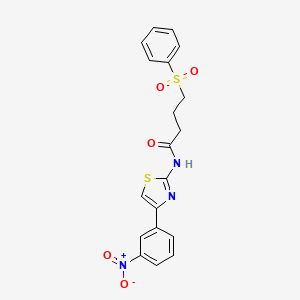

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-methylimidazole-4-sulfonamide](/img/structure/B2674941.png)

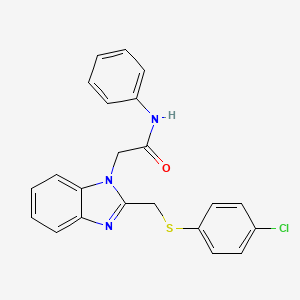

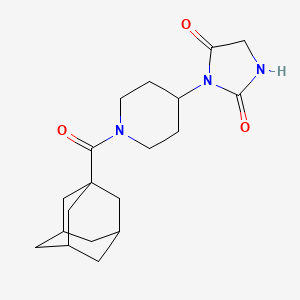

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2674948.png)

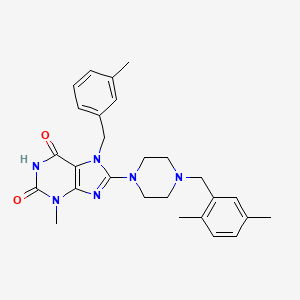

![2-Benzyl-1-[(3-ethoxypropyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2674949.png)

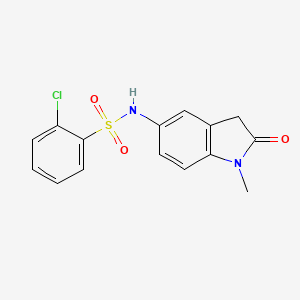

![2-Chloro-N-[2-[(4-cyanophenyl)methoxy]ethyl]-N-methylacetamide](/img/structure/B2674956.png)